molecular formula C20H21F3N2OS B11561876 2-(2-Adamantan-1-yl-2-oxo-ethylsulfanyl)-6-methyl-4-trifluoromethyl-nicotinonitrile CAS No. 299198-62-2

2-(2-Adamantan-1-yl-2-oxo-ethylsulfanyl)-6-methyl-4-trifluoromethyl-nicotinonitrile

Cat. No.: B11561876
CAS No.: 299198-62-2
M. Wt: 394.5 g/mol
InChI Key: QKNQRDRBZZWDCP-UHFFFAOYSA-N
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Description

2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a unique combination of adamantane, pyridine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE typically involves multiple steps:

    Formation of the Adamantane Derivative: The initial step involves the preparation of the adamantane derivative. This can be achieved through the reaction of adamantane with suitable reagents to introduce the oxoethyl group.

    Sulfanylation: The next step involves the introduction of the sulfanyl group. This can be done by reacting the adamantane derivative with a thiol compound under appropriate conditions.

    Pyridine Ring Formation: The formation of the pyridine ring is a crucial step. This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired product.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Pyridines: From substitution reactions.

Scientific Research Applications

2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its stability and unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The adamantane group provides rigidity and stability, while the pyridine ring can interact with various biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ADAMANTAN-1-YL)-2-OXOETHYL 2-{[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]SULFANYL}BENZOATE
  • 2-(ADAMANTAN-1-YL)-5-ARYL-1,3,4-OXADIAZOLES
  • 2-(ADAMANTAN-1-YL)-5-ARYL-2H-TETRAZOLES

Uniqueness

2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, distinguishes it from other similar compounds, enhancing its potential for various applications.

Properties

CAS No.

299198-62-2

Molecular Formula

C20H21F3N2OS

Molecular Weight

394.5 g/mol

IUPAC Name

2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C20H21F3N2OS/c1-11-2-16(20(21,22)23)15(9-24)18(25-11)27-10-17(26)19-6-12-3-13(7-19)5-14(4-12)8-19/h2,12-14H,3-8,10H2,1H3

InChI Key

QKNQRDRBZZWDCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)C23CC4CC(C2)CC(C4)C3)C#N)C(F)(F)F

Origin of Product

United States

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